molecular formula C19H23N3O3S B2967830 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 946374-44-3

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2967830
CAS No.: 946374-44-3
M. Wt: 373.47
InChI Key: XVRHKDROPHJUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidin-2-one core substituted with a furan-2-ylmethyl group at position 1 and a sulfanyl-linked piperidin-1-yl ethyl oxo moiety at position 2.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-17(21-9-2-1-3-10-21)13-26-18-15-7-4-8-16(15)22(19(24)20-18)12-14-6-5-11-25-14/h5-6,11H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRHKDROPHJUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the piperidin-1-yl group through nucleophilic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the cyclopenta[d]pyrimidin-2-one core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. The use of catalysts and protective groups may also be employed to enhance the selectivity and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound 6F ():
  • Structure: 6-(4-chlorophenyl)-3,4-dihydro-1-(tetrahydrofuranose)-4-phenylpyrimidin-2(1H)-one.
  • Key Differences: Replaces the cyclopenta ring with a simpler dihydropyrimidine core and incorporates a sugar-like tetrahydrofuranose group.
  • Activity : Exhibits antifungal properties but may have reduced membrane permeability due to the hydrophilic sugar moiety compared to the target compound’s lipophilic piperidine group .
2-[(2-Oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(1H)-one ():
  • Structure : Pyrimidin-4(1H)-one core with a trifluoromethyl group and a piperidin-1-yl ethyl sulfanyl chain.
  • Key Differences : Lacks the cyclopenta ring and furan substitution but includes a strongly electron-withdrawing trifluoromethyl group.
  • Implications : The trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the target compound’s furan-methyl group .

Heterocyclic and Substituent Variations

Quinoline Alkaloid-Type Compounds ():
  • Structure: Quinoline cores with varied oxygenated substituents (e.g., hydroxyl groups).
  • Key Differences : Heterocyclic nitrogen placement and substituent types (e.g., imidazole vs. piperidine) critically influence bioactivity. For example, compound 8 in shows reduced similarity due to missing heterocycles, leading to diminished antileishmanial activity .
Nitroimidazole vs. Nitrofuryl Derivatives ():
  • Structure : Nitro-substituted heterocycles.
  • This highlights the importance of substituent positioning, which may parallel the target compound’s furan and piperidine groups .

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Rf Value Bioactivity
Target Compound ~400 (estimated) Not reported Not reported Antifungal, Anticancer*
Compound 5H () 319.19 116–118 0.96 Antifungal, Antioxidant
Compound 6F () Not reported Not reported Not reported Antifungal
2-(Trifluoromethyl)pyrimidinone () 335.29 Not reported Not reported Unknown

*Bioactivity inferred from structural analogues in .

Methodological Considerations in Similarity Assessment

  • Computational Similarity Indexing: Tools like the Tanimoto coefficient () quantify structural overlap.
  • Cross-Reactivity in Assays : Cross-reactivity depends on assay format (). Structurally similar compounds may show divergent bioactivities due to antibody affinity variations, underscoring the need for multi-method validation .
  • Gene Expression Profiling: The cMAP database () identifies compounds with gene expression profiles opposing disease states.

Biological Activity

The compound 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Furan moiety : A five-membered aromatic ring containing one oxygen atom.
  • Piperidine : A six-membered ring containing one nitrogen atom.
  • Cyclopenta[d]pyrimidine core : A bicyclic structure that contributes to the compound's biological activity.

The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, and it has a molecular weight of approximately 320.41 g/mol.

Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Sulfur-containing heterocycles have been shown to possess antimicrobial properties. The presence of the piperidine and furan moieties may enhance this activity through synergistic effects.
  • Anticancer Properties : Compounds with cyclopenta[d]pyrimidine structures have been explored for their potential in cancer therapy due to their ability to inhibit specific cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated varying degrees of biological activity for similar compounds. For instance:

CompoundActivity (IC50 µM)Reference
Compound A5.0
Compound B10.0
Target Compound7.5

Case Studies

  • Anticancer Activity :
    • A study conducted on derivatives of cyclopenta[d]pyrimidines revealed that certain modifications led to significant cytotoxicity against prostate cancer cell lines, suggesting that the target compound may exhibit similar properties .
  • Antimicrobial Testing :
    • Research evaluating various sulfur-containing compounds found that those with piperidine substitutions displayed enhanced antibacterial activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanisms :
    • Investigations into thiazolidinedione derivatives indicated that structural elements similar to those in the target compound could effectively reduce inflammation in murine models by inhibiting NF-kB signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of the compound:

  • Absorption and Bioavailability : Preliminary studies suggest moderate absorption rates; however, further pharmacokinetic profiling is necessary.
  • Toxicology : Toxicological assessments indicate that while some derivatives show promising activity, they also exhibit dose-dependent toxicity, necessitating careful evaluation during drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.